3-Methylnon-4-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
42049-50-3 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-methylnon-4-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h10H,4-7H2,1-3H3 |
InChI Key |
OOQNRNLICSIMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 3-Methylnon-4-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methylnon-4-yne, a valuable intermediate in organic synthesis. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and analysis of this compound. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a visual representation of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (C₁₀H₁₈, Molecular Weight: 138.25 g/mol ). These predictions are based on established spectroscopic principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | m | 1H | CH at C3 |
| ~2.15 | t | 2H | CH₂ at C6 |
| ~1.55 | m | 2H | CH₂ at C2 |
| ~1.45 | m | 2H | CH₂ at C7 |
| ~1.10 | d | 3H | CH₃ at C3 |
| ~0.95 | t | 3H | CH₃ at C1 |
| ~0.90 | t | 3H | CH₃ at C9 |
| ~1.40 | m | 2H | CH₂ at C8 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~85.0 | C4 |
| ~80.0 | C5 |
| ~35.0 | C3 |
| ~31.0 | C7 |
| ~22.5 | C8 |
| ~22.0 | C6 |
| ~20.0 | CH₃ at C3 |
| ~14.0 | C9 |
| ~13.5 | C1 |
| ~29.0 | C2 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~2240 | Medium, Sharp | C≡C stretch (internal alkyne) |
| 1465 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M-CH₃]⁺ |
| 109 | High | [M-C₂H₅]⁺ |
| 95 | High | [M-C₃H₇]⁺ |
| 81 | High | [M-C₄H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solution should be clear and free of particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: For a volatile liquid, the sample can be introduced directly into the mass spectrometer. For less volatile samples or for analysis by techniques like electrospray ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).[4]
-
Introduction Method:
-
Direct Infusion (for volatile liquids): The sample can be introduced via a heated inlet or a cold inlet system for highly volatile or sensitive compounds.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the dissolved sample into an LC system for separation prior to introduction into the mass spectrometer.
-
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a softer ionization technique often used with LC-MS.
-
Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. homework.study.com [homework.study.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Dawn of a New Era in Chemical Biology: A Technical Guide to the Discovery and History of Substituted Nonynes
For Immediate Release
A comprehensive whitepaper detailing the discovery, synthesis, and rich history of substituted nonynes has been released, offering an in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a foundational understanding of these versatile molecules, from their early synthesis to their current pivotal role in the advancement of chemical biology and medicine.
Substituted nonynes, a class of organic compounds characterized by a nine-carbon chain containing a triple bond with various substituents, have emerged from relative obscurity to become indispensable tools in modern science. Their journey, from challenging synthetic targets to key components in bioorthogonal chemistry, highlights a remarkable evolution in our understanding and application of alkyne chemistry.
From Humble Beginnings: The Genesis of Nonyne Synthesis
The history of substituted nonynes is intrinsically linked to the broader history of alkyne synthesis. Early methods for creating the foundational alkyne triple bond were often harsh and limited in scope. Key historical synthetic strategies that paved the way for the creation of substituted nonynes include:
-
Dehydrohalogenation of Dihalides: This classic method involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base to form the alkyne. The choice of base and reaction conditions is critical to favor the elimination reaction over substitution.[1][2][3] This approach was instrumental in the early synthesis of simple terminal alkynes.
-
The Corey-Fuchs Reaction: Developed by E.J. Corey and Philip L. Fuchs in 1972, this reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne. The process involves the formation of a dibromoolefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.[4][5][6][7] This method significantly expanded the accessibility of terminal alkynes with diverse functionalities.
These foundational methods laid the groundwork for the synthesis of a wide array of substituted alkynes, including the nine-carbon nonyne chain.
Bicyclo[6.1.0]nonyne (BCN): A Star on the Rise
A significant breakthrough in the field was the discovery and development of bicyclo[6.1.0]nonyne (BCN), a strained cyclic nonyne derivative. The inherent ring strain of BCN dramatically increases the reactivity of the alkyne, making it a prime candidate for bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[8][9][10][11][12] This reaction allows for the specific and efficient labeling of biomolecules in living systems without the need for toxic copper catalysts.
The synthesis of BCN and its derivatives has been a key focus of research, with the cyclopropanation of 1,5-cyclooctadiene (B75094) being a pivotal step. Detailed experimental protocols for the synthesis of various functionalized BCN derivatives are now available, enabling researchers to tailor these molecules for specific applications.
Quantitative Data at a Glance
The utility of substituted nonynes, particularly in bioorthogonal applications, is heavily dependent on their reaction kinetics. The following table summarizes key quantitative data for the SPAAC reaction of various strained alkynes, highlighting the superior reactivity of many nonyne derivatives.
| Strained Alkyne | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide (B81097) | 0.054 | [13] |
| Bicyclo[6.1.0]nonyne (BCN) | Phenyl sydnone | 0.054 | [13] |
| DIBAC | Benzyl azide | ~0.3 | [14] |
| DIFO | Benzyl azide | ~0.1 | [14] |
| ALO (azacyclooctyne) | Benzyl azide | ~0.03 | [14] |
| MOFO (monofluorinated cyclooctyne) | Benzyl azide | ~0.0045 | [14] |
| OCT (cyclooctyne) | Benzyl azide | ~0.0024 | [14] |
Illuminating Biological Pathways: Nonynes as Chemical Probes
The true power of substituted nonynes lies in their application as chemical probes to study complex biological processes. Their ability to participate in bioorthogonal reactions allows for the specific labeling and tracking of biomolecules within their native environment, providing unprecedented insights into cellular signaling pathways.
For instance, BCN and its derivatives have been successfully employed to:
-
Label proteins and peptides: By incorporating an azide group into a protein of interest, researchers can use BCN-functionalized tags (e.g., fluorescent dyes, biotin) to visualize and isolate these proteins.[15]
-
Modify nucleic acids: The site-specific modification of DNA and RNA with BCN allows for the introduction of various functional groups to study gene expression and localization.[15]
-
Image cellular processes: The fast reaction kinetics of BCN make it an excellent tool for real-time imaging of dynamic cellular events.[15]
The development of these chemical probes is guided by a logical workflow that involves designing the probe with specific reactivity and properties, synthesizing and characterizing it, and finally, applying it to a biological system to answer a specific question.[16][17][18][19][20][21][22]
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of the synthesis of these important molecules, detailed experimental protocols for key reactions are outlined below.
Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne
This two-step procedure is a cornerstone of terminal alkyne synthesis.
Step 1: Formation of the Dibromoolefin [5][23] To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the resulting mixture is stirred for 15 minutes. A solution of the starting aldehyde (1.0 eq) in dry DCM is then added. The reaction mixture is stirred at room temperature overnight. The mixture is then triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated and purified by silica (B1680970) gel chromatography to yield the dibromoolefin.
Step 2: Formation of the Terminal Alkyne [5][23] To a solution of the dibromoolefin (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere cooled to -78 °C, a solution of n-butyllithium (2.5 M, 1.9 eq) is added. The solution is stirred for 20 minutes at -78 °C before being quenched, typically with water or another electrophile. The product is then extracted and purified.
Corey-Fuchs reaction workflow.
Double Dehydrohalogenation: A Classic Route to Alkynes
This method utilizes a strong base to perform two successive E2 elimination reactions on a vicinal or geminal dihalide.[1][2][3][24]
General Procedure: [2] The dihalide is dissolved in a suitable solvent, such as liquid ammonia. A strong base, most commonly sodium amide (NaNH₂), is added in excess. The reaction mixture is stirred, often at low temperatures, until the elimination is complete. An aqueous workup is then performed to protonate the resulting alkynide ion and quench any remaining base. The alkyne product is then extracted and purified.
Double dehydrohalogenation workflow.
Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives
The synthesis of functionalized BCN often starts from 1,5-cyclooctadiene and involves a cyclopropanation step followed by further modifications.
A Concise Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid: [25] A convenient three-step synthesis of the pure diastereomer anti-BCN-COOH has been reported with an overall yield of 32% starting from 1,5-cyclooctadiene. This route offers an efficient pathway to a valuable intermediate for creating bioorthogonal probes.
Synthesis of BCN-functionalized Linkers: [12][23] BCN carbinol can be activated with disuccinimidyl carbonate and then reacted with a suitable scaffold to create linkers for solid-phase synthesis, such as for oligonucleotides. Alternatively, BCN carboxylic acid can be coupled to a scaffold using standard peptide coupling reagents like EDCI/HOBt.[12][23]
General workflow for BCN synthesis.
The Future is Bright for Substituted Nonynes
The journey of substituted nonynes from synthetic curiosities to powerful tools in chemical biology is a testament to the ingenuity of chemists and their ability to craft molecules that can unravel the complexities of the living world. As our understanding of their synthesis and reactivity continues to grow, we can expect to see even more innovative applications of these remarkable compounds in drug discovery, diagnostics, and our fundamental understanding of biology. The design of new strained alkynes with tailored reactivity and properties remains an active area of research, promising an exciting future for this versatile class of molecules.[26][27][28][29][30]
References
- 1. Alkyne Synthesis | ChemTalk [chemistrytalk.org]
- 2. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Corey-Fuchs Homologation - NROChemistry [nrochemistry.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 21. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. youtube.com [youtube.com]
- 25. A concise synthesis of anti -bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06708H [pubs.rsc.org]
- 26. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 29. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]
- 30. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile of 3-Methylnon-4-yne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylnon-4-yne, an internal alkyne. Due to the absence of specific published quantitative data for this compound, this document outlines its expected solubility based on the general principles of physical organic chemistry and provides detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound (CAS: 42049-50-3) is an unsaturated hydrocarbon with a molecular formula of C₁₀H₁₈ and a molecular weight of approximately 138.25 g/mol .[1] Its structure features a nine-carbon chain with a methyl group at the third position and a carbon-carbon triple bond between the fourth and fifth carbons. As an internal alkyne, its chemical behavior is characterized by the nonpolar nature of the hydrocarbon chain and the electron density of the triple bond.
Alkynes are generally nonpolar compounds.[2] This fundamental property dictates their solubility, following the principle of "like dissolves like." Consequently, they exhibit good solubility in nonpolar organic solvents and are insoluble in water.[3][4][5]
Expected Solubility Profile
Based on its nonpolar structure, this compound is expected to be soluble in a wide range of common organic solvents. The following table summarizes the anticipated qualitative solubility. Quantitative determination requires experimental validation as described in Section 3.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Hydrocarbons | Hexane, Heptane, Toluene, Cyclohexane | High | Nonpolar solvents that readily solvate the nonpolar alkyne molecule through London dispersion forces.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and are excellent solvents for other nonpolar and moderately polar compounds.[6] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving nonpolar compounds due to their own relatively low polarity and ability to induce dipoles. |
| Ketones | Acetone, 2-Butanone (MEK) | Moderate to High | While more polar than hydrocarbons, ketones can typically solvate medium-chain alkynes effectively. |
| Esters | Ethyl Acetate | Moderate to High | Possesses both polar and nonpolar characteristics, making it a versatile solvent for a range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are polar, protic solvents. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). Hydrogen bonding in alcohols is not matched by the alkyne. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | Highly polar nature makes them less ideal for solvating a nonpolar hydrocarbon like this compound. |
| Aqueous | Water | Insoluble | As a nonpolar hydrocarbon, this compound is immiscible with the highly polar, hydrogen-bonding network of water.[2][4] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely adopted technique.[7] This protocol outlines the necessary steps for its implementation.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity, anhydrous)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or flasks with airtight caps
-
Isothermal shaker bath or temperature-controlled incubator/agitator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
-
Class A glassware
Procedure
-
Preparation : Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration : Seal the vials tightly and place them in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[8]
-
Phase Separation : After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12-24 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.[8]
-
Sample Extraction : Carefully withdraw an aliquot of the clear saturated solution using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.[8]
-
Quantification :
-
Determine the mass of the filtered, saturated solution.
-
Dilute the sample to a known volume with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID (Gas Chromatography with Flame Ionization Detection).
-
-
Calculation : The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L), calculated from the determined concentration and the mass/volume of the initial saturated solution.
Experimental Workflow Diagram
The logical steps of the shake-flask solubility determination protocol are visualized below.
Signaling Pathways and Biological Interactions
There is currently no publicly available research to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a synthetic intermediate or a non-polar fragment in medicinal chemistry design, rather than as a direct modulator of biological targets. Any investigation into its biological activity would require dedicated screening and mechanism-of-action studies.
References
- 1. This compound | C10H18 | CID 13707968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pearson.com [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Which of the following about the physical properties | Chegg.com [chegg.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Stereoselective Synthesis of (S)-3-Methylnon-4-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Methylnon-4-yne is a chiral alkyne of interest in synthetic organic chemistry and may serve as a valuable building block in the development of complex molecular architectures and pharmacologically active compounds. The stereoselective synthesis of such chiral molecules is of paramount importance as the biological activity of enantiomers can differ significantly. This document outlines a proposed protocol for the stereoselective synthesis of (S)-3-Methylnon-4-yne, leveraging a copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-acetylenic ester, followed by reduction. This approach is based on established methodologies for the enantioselective synthesis of chiral centers adjacent to alkyne functionalities.[1][2]
Proposed Synthetic Pathway
The proposed two-step synthesis for (S)-3-Methylnon-4-yne is outlined below. The key step is the asymmetric conjugate addition of a methyl group to introduce the chiral center.
Figure 1. Proposed synthetic workflow for (S)-3-Methylnon-4-yne.
Experimental Protocols
Materials and Equipment:
-
Anhydrous solvents (THF, diethyl ether)
-
Hept-2-ynoic acid ethyl ester
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, Josiphos-type ligand)
-
Lithium aluminum hydride (LiH4)
-
Sodium hydride (NaH)
-
Carbon disulfide (CS2)
-
Methyl iodide (MeI)
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu3SnH)
-
Standard glassware for organic synthesis under inert atmosphere
-
Chromatography equipment (e.g., flash chromatography system)
-
Analytical instruments for characterization (NMR, GC-MS, chiral HPLC)
Protocol 1: Asymmetric Conjugate Addition to form (S)-3-Methylnon-4-ynoic acid ethyl ester
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (5 mol%) and the chiral Josiphos-type ligand (5.5 mol%).
-
Add anhydrous THF and cool the mixture to -78 °C.
-
Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether. Stir the mixture for 30 minutes.
-
Add a solution of hept-2-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF dropwise over 1 hour.
-
Stir the reaction mixture at -78 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-3-Methylnon-4-ynoic acid ethyl ester.
Protocol 2: Reduction of the Ester to (S)-3-Methylnon-4-yn-1-ol
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (S)-3-Methylnon-4-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-Methylnon-4-yn-1-ol.
Protocol 3: Barton-McCombie Deoxygenation to (S)-3-Methylnon-4-yne
-
To a solution of (S)-3-Methylnon-4-yn-1-ol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture for 30 minutes, then add carbon disulfide (1.5 equivalents) and stir for another 2 hours at room temperature.
-
Add methyl iodide (2.0 equivalents) and continue stirring for 2 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in toluene.
-
To this solution, add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-3-Methylnon-4-yne.
Data Presentation
As this is a proposed synthesis, the following table presents expected quantitative data based on similar transformations reported in the literature.[2][3]
| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 1 | (S)-3-Methylnon-4-ynoic acid ethyl ester | 75 - 90 | > 95 |
| 2 | (S)-3-Methylnon-4-yn-1-ol | 85 - 95 | > 95 |
| 3 | (S)-3-Methylnon-4-yne | 70 - 85 | > 95 |
Characterization Data (Predicted)
-
(S)-3-Methylnon-4-yne:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.25 (m, 2H), 2.15 (m, 1H), 1.45 (m, 4H), 1.15 (d, J=7.0 Hz, 3H), 0.90 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 84.5, 80.1, 31.2, 29.5, 22.1, 21.5, 18.7, 13.6.
-
Specific Rotation: [α]D > 0 (predicted for the (S)-enantiomer, solvent and concentration dependent).
-
Conclusion
The proposed protocol provides a detailed methodology for the stereoselective synthesis of (S)-3-Methylnon-4-yne. The key to achieving high enantioselectivity is the copper-catalyzed asymmetric conjugate addition. The subsequent reduction and deoxygenation steps are standard transformations that should proceed with high yields. This application note serves as a comprehensive guide for researchers aiming to synthesize this and other related chiral alkynes. Further optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.
References
- 1. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Alkyne-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution Reactions with (i-Bu)2(Alkynyl)aluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Methylnon-4-yne as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylnon-4-yne is an internal alkyne with a chiral center that holds significant potential as a building block in the synthesis of a variety of heterocyclic compounds. The presence of the alkyne functional group allows for diverse cyclization strategies, including cycloadditions and metal-catalyzed annulations, to construct key heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyridines using this compound as a key precursor, based on established methodologies for internal alkynes.
Data Presentation
The following tables summarize the expected products and hypothetical yields for the synthesis of various heterocyclic compounds from this compound. These are representative examples, and optimization of reaction conditions may be required to achieve desired outcomes.
Table 1: Synthesis of Substituted Pyrazoles from this compound
| Entry | Pyrazole (B372694) Derivative | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Butyl-5-ethyl-3-(1-methylpropyl)-1-phenyl-1H-pyrazole | Phenylhydrazine | Rh(III) complex | Toluene (B28343) | 100 | 12 | 85 |
| 2 | 4-Butyl-5-ethyl-3-(1-methylpropyl)-1H-pyrazole | Hydrazine | Cu(I) iodide | DMF | 80 | 24 | 78 |
Table 2: Synthesis of Substituted Isoxazoles from this compound
| Entry | Isoxazole (B147169) Derivative | Reagents | Catalyst/Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole | Hydroxylamine hydrochloride | Base (e.g., NaOAc) | Ethanol | Reflux | 18 | 75 |
| 2 | 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole | Nitrile Oxide (from aldoxime) | N/A (1,3-dipolar cycloaddition) | THF | RT | 24 | 82 |
Table 3: Synthesis of Substituted Pyridines from this compound
| Entry | Pyridine (B92270) Derivative | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Butyl-6-ethyl-2,4-dimethyl-3-(1-methylpropyl)pyridine | Acetonitrile (B52724) | Cobalt complex | Dioxane | 120 | 24 | 65 |
| 2 | 5-Butyl-6-ethyl-3-(1-methylpropyl)-2-phenylpyridine | Benzonitrile | Rh(III) complex | Toluene | 110 | 18 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 4-Butyl-5-ethyl-3-(1-methylpropyl)-1-phenyl-1H-pyrazole
This protocol is adapted from rhodium-catalyzed methods for pyrazole synthesis from internal alkynes and hydrazines.[1]
Materials:
-
This compound (1.0 mmol, 138.25 mg)
-
Phenylhydrazine (1.2 mmol, 130 mg, 123 µL)
-
[RhCp*Cl2]2 (0.025 mmol, 15.4 mg)
-
AgSbF6 (0.1 mmol, 34.3 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylhydrazine, [RhCp*Cl2]2, and AgSbF6.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.
Protocol 2: Synthesis of 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole via 1,3-Dipolar Cycloaddition
This protocol utilizes the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3]
Materials:
-
This compound (1.0 mmol, 138.25 mg)
-
Benzaldoxime (B1666162) (1.1 mmol, 133 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)
-
Triethylamine (B128534) (1.5 mmol, 152 mg, 209 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In situ generation of nitrile oxide: To a solution of benzaldoxime in anhydrous THF at 0 °C, add NCS portion-wise. Stir the mixture for 30 minutes at 0 °C.
-
Slowly add triethylamine dropwise to the mixture at 0 °C. A white precipitate of triethylamine hydrochloride will form. Stir for an additional 1 hour at room temperature.
-
Cycloaddition: To the freshly prepared nitrile oxide solution, add a solution of this compound in THF (2 mL).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target isoxazole.
Protocol 3: Cobalt-Catalyzed Synthesis of 5-Butyl-6-ethyl-2,4-dimethyl-3-(1-methylpropyl)pyridine
This protocol is based on cobalt-catalyzed [2+2+2] cycloaddition reactions of internal alkynes and nitriles.
Materials:
-
This compound (1.0 mmol, 138.25 mg)
-
Acetonitrile (excess, used as reactant and solvent)
-
CoBr2 (0.1 mmol, 21.9 mg)
-
Zinc dust (0.2 mmol, 13.1 mg)
-
Triphenylphosphine (B44618) (0.2 mmol, 52.5 mg)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, add CoBr2, zinc dust, and triphenylphosphine to a dry Schlenk tube.
-
Add anhydrous dioxane and stir the mixture for 30 minutes at room temperature to pre-form the catalyst.
-
Add this compound and an excess of acetonitrile to the catalyst mixture.
-
Seal the tube and heat the reaction at 120 °C for 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the substituted pyridine.
Visualizations
Caption: Workflow for the synthesis of pyrazoles.
Caption: Pathway for isoxazole synthesis.
Caption: Logical steps for pyridine synthesis.
References
Application Notes and Protocols for the Polymerization of 3-Methylnon-4-yne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of substituted acetylenes has garnered significant interest due to the unique properties of the resulting conjugated polymers, which find applications in diverse fields such as electronics, sensors, and biomedical materials.[1][2] This document provides detailed application notes and protocols for the polymerization of 3-Methylnon-4-yne, an internal aliphatic alkyne, and its derivatives. While direct polymerization data for this compound is not extensively available in the current literature, this guide extrapolates from established procedures for structurally similar internal alkynes, particularly 4-nonyne (B3188236). The protocols detailed below focus on transition metal-catalyzed polymerization, a versatile method for synthesizing poly(alkyne)s.[3][4][5]
Key Polymerization Strategies
The primary methods for the polymerization of internal alkynes involve transition metal catalysts, with molybdenum, tungsten, and rhodium complexes being the most prominent.[3][4][5] These catalysts can initiate polymerization through various mechanisms, including metathesis and insertion polymerization. For aliphatic internal alkynes like this compound, molybdenum and tungsten-based catalyst systems are particularly relevant.[3][6]
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization and metathesis of internal alkynes. Researchers should note that optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) will be necessary for this compound and its specific derivatives.
Protocol 1: Molybdenum-Catalyzed Polymerization of this compound (Adapted from 4-Nonyne Metathesis)
This protocol is based on the in-situ generation of a molybdenum-based catalyst, which has been shown to be effective for the metathesis of 4-nonyne and can be adapted for polymerization.[3]
Materials:
-
This compound (monomer)
-
Molybdenum (VI) oxoacetylacetonate (MoO₂(acac)₂)[3]
-
Triethylaluminum (B1256330) (AlEt₃) in toluene (B28343) (e.g., 1 M solution)[3]
-
Phenol (B47542) (co-catalyst)[3]
-
Toluene (anhydrous)[3]
-
Undecane (B72203) (internal standard for GC analysis)
-
Schlenk tubes and standard Schlenk line equipment
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the desired amount of MoO₂(acac)₂ (e.g., 0.1 mmol) in anhydrous toluene (e.g., 9.4 mL).[3]
-
To this solution, add the triethylaluminum solution (e.g., 0.6 mL of 1 M solution) dropwise at room temperature.[3]
-
Allow the alkylation process to proceed for 5 minutes at room temperature. The resulting solution is the active catalyst precursor.[3]
-
-
Polymerization Reaction:
-
In a separate, flame-dried Schlenk tube, prepare a solution of this compound (e.g., 1 mmol), phenol (e.g., 1 mmol), and undecane (e.g., 0.5 mL) in anhydrous toluene (e.g., 9 mL).[3]
-
Heat this solution to the desired reaction temperature (e.g., 110 °C).[3]
-
Using a gas-tight syringe, transfer a portion of the prepared catalyst solution (e.g., 1 mL) to the heated monomer solution.[3]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).
-
Characterize the polymer structure using NMR spectroscopy (¹H and ¹³C) and FT-IR spectroscopy.
-
Quantitative Data Summary
As specific data for the polymerization of this compound is not available, the following table provides representative data for the polymerization of other internal alkynes to illustrate typical outcomes. Researchers should aim to generate similar data for their specific polymer systems.
| Monomer | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Reference |
| 4-Nonyne | MoCl₂(NO)₂L₂ / Phenol / AlEt₃ | 110 | - | High Conv. | - | - | [3] |
| Diphenylacetylene | TaCl₅ / ⁿBu₄Sn | 80 | - | - | - | - | |
| 1-Phenyl-1-propyne | [Rh(nbd)Cl]₂ | 30 | 24 | 95 | 150,000 | 1.8 |
Note: This table is illustrative. "High Conv." indicates high conversion was achieved, but a specific yield for the isolated polymer was not provided in the source.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the molybdenum-catalyzed polymerization of this compound.
Caption: General workflow for molybdenum-catalyzed polymerization.
Applications in Drug Development
While polymers derived from simple aliphatic internal alkynes like this compound do not have established direct applications in drug delivery, the broader class of substituted polyacetylenes is being explored for various biomedical applications.[1][7] The conjugated backbone of these polymers can impart unique optical and electronic properties, which could be leveraged for sensing and imaging.[2]
Furthermore, the poly(alkyne) backbone can serve as a scaffold for the attachment of therapeutic agents or targeting moieties through post-polymerization modification. The development of biodegradable aliphatic polyesters and other polymers for drug delivery is a mature field, and the principles from these systems could potentially be applied to novel poly(alkyne)s.[8][9][10][11] For instance, the incorporation of ester linkages into the side chains of a poly(this compound) derivative could impart biodegradability, making it a candidate for controlled drug release applications.
The exploration of poly(this compound) and its derivatives in the context of drug development is a nascent area of research. The protocols and data presented here provide a foundational framework for scientists to synthesize and characterize these novel materials, paving the way for future investigations into their potential biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. josorge.com [josorge.com]
- 9. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polylactic acid: synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 3-Methylnon-4-yne. Given the limited specific literature for this substrate, the following protocols are based on well-established and reliable transformations of internal alkynes, which are broadly applicable in medicinal chemistry.
Introduction
This compound is an internal alkyne with the potential to serve as a versatile starting material for the synthesis of a variety of functionalized molecules that can act as intermediates in drug development. The carbon-carbon triple bond offers a rich platform for chemical modifications, including stereoselective reductions, oxidations, and cyclization reactions. This document outlines several key synthetic transformations of this compound into valuable intermediates such as (Z)-alkenes, 1,2-diketones, substituted furans, and α,β-unsaturated ketones.
General Synthetic Workflow
The following diagram illustrates the potential synthetic pathways for converting this compound into various pharmaceutical intermediates.
Caption: Synthetic pathways from this compound.
Data Presentation
The following tables summarize representative quantitative data for the described transformations based on similar internal alkynes found in the literature. These values should be considered as starting points for optimization when using this compound.
Table 1: Stereoselective Reduction of Internal Alkynes to (Z)-Alkenes
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Hexane | 25 | 2-6 | 90-99 | [1][2][3][4][5][6][7][8][9] |
| P-2 Catalyst (Ni₂B) | Ethanol | 25 | 1-4 | >95 | [4] |
Table 2: Oxidation of Internal Alkynes to 1,2-Diketones
| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| RuO₄ (catalytic), NaIO₄ | CCl₄/CH₃CN/H₂O | 0-25 | 1-3 | 85-95 | [10][11][12][13][14] |
| KMnO₄ | Acetone/H₂O | 0 | 0.5-2 | 70-90 | [15] |
| PdBr₂/CuBr₂, O₂ | Dioxane/H₂O | 100 | 12-24 | 80-97 | [16][17] |
Table 3: Gold-Catalyzed Synthesis of Substituted Furans from Internal Alkynes
| Gold Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuCl₃ | None | Dioxane | 80 | 4-8 | 75-90 | [18][19][20][21] |
| (Ph₃P)AuCl | AgOTf | CH₂Cl₂ | 25 | 2-6 | 80-95 | [20] |
Table 4: Meyer-Schuster Rearrangement of Propargyl Alcohols to α,β-Unsaturated Ketones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Toluene (B28343) | 80-110 | 1-5 | 70-90 | [22][23][24][25] |
| AuCl(PPh₃)/AgSbF₆ | Dioxane | 60 | 0.5-2 | 85-98 | [26] |
Experimental Protocols
Protocol 1: Stereoselective Reduction to (Z)-3-Methylnon-4-ene
This protocol describes the partial hydrogenation of this compound to the corresponding (Z)-alkene using Lindlar's catalyst.
Caption: Workflow for stereoselective reduction.
Materials:
-
This compound (1 eq)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 5-10 mol%)
-
Hexane (or another suitable solvent like ethanol)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound in hexane.
-
Add Lindlar's catalyst to the solution.
-
Seal the flask with a septum and purge with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature (25°C) under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with additional hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (Z)-3-Methylnon-4-ene.
Protocol 2: Oxidation to 3-Methylnonane-4,5-dione
This protocol details the oxidation of this compound to the corresponding 1,2-diketone using a catalytic amount of ruthenium(III) chloride with sodium periodate (B1199274) as the stoichiometric oxidant.[10][11][12][13][14]
Caption: Workflow for oxidation to a 1,2-diketone.
Materials:
-
This compound (1 eq)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O; 1-2 mol%)
-
Sodium periodate (NaIO₄; 4 eq)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Isopropanol
Procedure:
-
In a round-bottom flask, prepare a biphasic solvent system of CCl₄, CH₃CN, and H₂O (e.g., in a 2:2:3 ratio).
-
To this solvent system, add this compound, RuCl₃·xH₂O, and NaIO₄.
-
Stir the mixture vigorously at room temperature (or cool to 0°C for better control) until the starting alkyne is consumed, as indicated by TLC.
-
Quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1,2-diketone by column chromatography.
Protocol 3: Gold-Catalyzed Cyclization to a Substituted Furan
This protocol describes a hypothetical gold-catalyzed cyclization of this compound with a suitable oxygen-containing pronucleophile (e.g., a propargyl alcohol) to form a substituted furan intermediate.
Caption: Workflow for substituted furan synthesis.
Materials:
-
This compound (1 eq)
-
Propargyl alcohol (or other suitable pronucleophile; 1.2 eq)
-
Gold(III) chloride (AuCl₃; 1-5 mol%)
-
Dioxane (or other suitable solvent)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound and the pronucleophile.
-
Dissolve the reactants in anhydrous dioxane.
-
Add the gold catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted furan.
Protocol 4: Two-Step Synthesis of an α,β-Unsaturated Ketone via Meyer-Schuster Rearrangement
This protocol outlines a two-step sequence involving the formation of a tertiary propargyl alcohol from this compound, followed by a Meyer-Schuster rearrangement to an α,β-unsaturated ketone.[22][23][24][25]
Step 1: Synthesis of the Propargyl Alcohol
-
Cool a solution of this compound in anhydrous THF to -78°C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to form the lithium acetylide.
-
Add a suitable ketone (e.g., acetone) and stir for an additional 1-2 hours at -78°C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the crude propargyl alcohol by column chromatography.
Step 2: Meyer-Schuster Rearrangement
Caption: Workflow for Meyer-Schuster rearrangement.
Materials:
-
Propargyl alcohol from Step 1 (1 eq)
-
p-Toluenesulfonic acid (PTSA; 10-20 mol%)
-
Toluene
Procedure:
-
Dissolve the propargyl alcohol in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst (PTSA).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude α,β-unsaturated ketone by column chromatography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [app.jove.com]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 8. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 11. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
- 14. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Continuous flow oxidation of alkynes with KMnO4 for the synthesis of 1,2-diketone derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen [organic-chemistry.org]
- 17. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 20. Furan synthesis [organic-chemistry.org]
- 21. organicreactions.org [organicreactions.org]
- 22. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Synthesis of Chiral Phosphine Ligands from 3-Methylnon-4-yne for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral ligands are indispensable tools in modern asymmetric catalysis, forming the cornerstone of enantioselective synthesis for the production of single-enantiomer pharmaceuticals and fine chemicals. The structural diversity of chiral ligands is crucial for optimizing catalytic activity and enantioselectivity. Internal alkynes serve as versatile building blocks for the synthesis of novel chiral ligands. This document provides detailed application notes and a hypothetical protocol for the synthesis of a new chiral phosphine (B1218219) ligand derived from 3-Methylnon-4-yne, based on established methodologies for the asymmetric hydrophosphination of internal alkynes. The resulting chiral vinylphosphine ligand has potential applications in a variety of transition-metal-catalyzed asymmetric reactions.
Principle of the Synthesis
The synthesis of chiral phosphine ligands from internal alkynes can be achieved through a palladium-catalyzed asymmetric hydrophosphination reaction. This method allows for the direct and atom-economical addition of a P-H bond across the carbon-carbon triple bond of an internal alkyne. The use of a chiral palladium catalyst enables the enantioselective formation of a C-P bond, leading to a vinylphosphine with axial chirality. The steric and electronic properties of the resulting ligand can be tuned by the choice of the starting alkyne and the secondary phosphine.
In this hypothetical application, this compound is used as the internal alkyne substrate. The reaction with a diarylphosphine in the presence of a chiral palladium catalyst is expected to yield a novel, enantiomerically enriched, axially chiral vinylphosphine ligand.
Experimental Protocols
The following protocol is a generalized procedure adapted from established methods for the palladium-catalyzed asymmetric hydrophosphination of internal alkynes. Researchers should optimize the reaction conditions for the specific substrate, this compound.
Materials:
-
This compound
-
Di(p-tolyl)phosphine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(R)-BINAP (or other suitable chiral phosphine ligand for the catalyst)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
-
Syringes and needles
-
Reaction vials or flasks
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (for chromatography)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (1 mol%) and (R)-BINAP (1.2 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral palladium complex.
-
-
Reaction Setup:
-
To the vial containing the pre-formed catalyst, add this compound (1.0 equivalent).
-
Add Di(p-tolyl)phosphine (1.2 equivalents) to the reaction mixture via syringe.
-
Seal the reaction vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Conditions:
-
Place the reaction vial on a hotplate and heat the mixture to 80 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the pure chiral vinylphosphine ligand.
-
-
Characterization:
-
Characterize the purified ligand by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Data Presentation
The following table presents hypothetical data for the asymmetric hydrophosphination of this compound, based on typical results observed for similar internal alkynes in the literature.
| Entry | Substrate (Alkyne) | Phosphine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Di(p-tolyl)phosphine | 1.0 | Toluene | 80 | 24 | 85 | 92 |
| 2 | This compound | Diphenylphosphine | 1.0 | Toluene | 80 | 24 | 82 | 88 |
| 3 | This compound | Di(o-tolyl)phosphine | 1.0 | Toluene | 100 | 48 | 75 | 95 |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of a chiral vinylphosphine ligand.
Diagram 2: Logical Relationship - Application in Asymmetric Catalysis
Caption: From alkyne to chiral product via ligand synthesis and catalysis.
Safety Precautions
-
All phosphines are air-sensitive and should be handled under an inert atmosphere.
-
Organophosphorus compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated fume hood.
-
Palladium compounds are heavy metals and should be handled with care.
-
Solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The use of internal alkynes such as this compound as precursors for the synthesis of chiral phosphine ligands offers a promising avenue for the development of novel catalytic systems. The palladium-catalyzed asymmetric hydrophosphination provides a direct and efficient method for this transformation. The resulting chiral vinylphosphine ligands have the potential to be highly effective in a range of asymmetric catalytic reactions, contributing to the advancement of enantioselective synthesis in the pharmaceutical and chemical industries. Further research and optimization of the reaction conditions are encouraged to fully explore the potential of this and other novel chiral ligands.
Troubleshooting & Optimization
Optimization of reaction conditions for 3-Methylnon-4-yne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylnon-4-yne. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through the alkylation of a terminal alkyne. This process involves two main steps: the deprotonation of 1-hexyne (B1330390) with a strong base to form a sodium acetylide, followed by a nucleophilic substitution (SN2) reaction with a suitable alkyl halide, such as 1-bromo-2-methylpropane (B43306).
Q2: Why is sodium amide (NaNH₂) in liquid ammonia (B1221849) a commonly used base for this reaction?
A2: Sodium amide is a very strong base, capable of completely deprotonating the terminal alkyne (1-hexyne), which has a pKa of about 25. The use of liquid ammonia as a solvent is advantageous because it is unreactive towards the strong base and provides a low-temperature environment, which can help to minimize side reactions.
Q3: What are the critical safety precautions to take during this synthesis?
A3: Sodium amide is highly reactive and can be pyrophoric upon contact with air and moisture. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). Liquid ammonia is also hazardous and requires proper ventilation and personal protective equipment. The reaction should be carried out in a well-ventilated fume hood, and appropriate safety gear, including safety glasses, lab coat, and gloves, must be worn at all times.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (1-hexyne and the alkyl halide) and the appearance of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation of 1-hexyne. | Ensure the sodium amide is fresh and has been properly stored to maintain its reactivity. Use a slight excess of sodium amide to drive the deprotonation to completion. |
| Inactive alkyl halide. | Use a freshly opened or purified bottle of 1-bromo-2-methylpropane. Alkyl halides can degrade over time. | |
| Reaction temperature is too low for the SN2 reaction. | After the deprotonation step, allow the reaction mixture to slowly warm to room temperature or slightly above to facilitate the SN2 reaction. Monitor the reaction progress to determine the optimal temperature. | |
| Presence of significant side products | E2 elimination is competing with the SN2 reaction. | This is often due to the use of a sterically hindered or secondary/tertiary alkyl halide. Ensure you are using a primary alkyl halide (1-bromo-2-methylpropane). The acetylide is a strong base and will favor elimination with more substituted halides.[1][2] |
| Isomerization of the alkyne. | High reaction temperatures and prolonged reaction times with a strong base can sometimes lead to the migration of the triple bond. It is best to use the lowest effective temperature and monitor the reaction to avoid extended reaction times. | |
| Difficulty in product purification | Unreacted starting materials co-eluting with the product. | Optimize the stoichiometry to ensure complete consumption of the limiting reagent. Use a purification method with high resolving power, such as fractional distillation or preparative gas chromatography. |
| Formation of polymeric materials. | This can occur if the reaction is run at too high a concentration or temperature. Ensure adequate solvent is used and maintain careful temperature control. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Hexyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromo-2-methylpropane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Deprotonation of 1-Hexyne:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (filled with dry ice/acetone), and a gas inlet.
-
Under a positive pressure of inert gas, add freshly crushed sodium amide (1.1 equivalents) to anhydrous diethyl ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-hexyne (1.0 equivalent) dropwise to the stirred suspension of sodium amide.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the sodium hexynide.
-
-
Alkylation Reaction:
-
To the cold solution of sodium hexynide, slowly add 1-bromo-2-methylpropane (1.05 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
| Parameter | Deprotonation Step | Alkylation Step | Typical Yield |
| Temperature | -78 °C | -78 °C to Room Temperature | - |
| Reaction Time | 1 - 2 hours | 12 - 16 hours | - |
| Solvent | Liquid Ammonia / Anhydrous Ether or THF | Anhydrous Ether or THF | - |
| Reagents | 1-Hexyne, Sodium Amide | Sodium Hexynide, 1-Bromo-2-methylpropane | - |
| Yield | - | - | 60-80% (can vary based on conditions) |
Visualizations
References
Technical Support Center: 3-Methylnon-4-yne Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Methylnon-4-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the alkylation of a terminal alkyne. This involves the deprotonation of a suitable terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.
There are two primary pathways for this synthesis:
-
Pathway A: Deprotonation of 1-hexyne (B1330390) followed by reaction with a propyl halide.
-
Pathway B: Deprotonation of propyne (B1212725) followed by reaction with a hexyl halide.
Q2: Why am I experiencing low yields in my this compound synthesis?
A2: Low yields in the synthesis of this compound are often attributed to a competing elimination (E2) reaction, which occurs alongside the desired nucleophilic substitution (SN2) reaction.[1][2][3] This is particularly problematic when using a secondary alkyl halide, as the acetylide anion is a strong base.[1][2][4]
Q3: What is the main byproduct in this reaction?
A3: The primary byproduct resulting from the competing E2 reaction is an alkene. For instance, if you are reacting the hexynide anion with 2-bromopropane (B125204), the major byproduct will be propene. Concurrently, unreacted 1-hexyne will also be present in the reaction mixture.
Q4: How can I minimize the formation of the elimination byproduct?
A4: To favor the desired SN2 reaction and improve the yield of this compound, consider the following strategies:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide instead of a secondary one.[1][2][4] For the synthesis of this compound, this would mean reacting the propynide anion with 1-bromohexane (B126081) (Pathway B) is generally preferred over reacting the hexynide anion with 2-bromopropane (Pathway A).
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.
-
Choice of Base: While strong bases are necessary to form the acetylide, using a bulky base can sometimes favor elimination. Sodium amide (NaNH₂) is a commonly used strong base for this deprotonation.[5]
Q5: What purification methods are effective for isolating this compound?
A5: Fractional distillation is a common and effective method for purifying this compound from the reaction mixture. Due to the difference in boiling points between the desired product, the starting materials, and the byproducts, careful distillation can yield the purified internal alkyne.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Competing E2 Elimination Reaction | - Verify the structure of your alkyl halide: If using a secondary halide (e.g., 2-bromopropane), the E2 reaction is likely the primary cause of low yield.[1][2][3] - Switch to a primary alkyl halide: Redesign your synthesis to use a primary halide if possible (e.g., 1-bromohexane with the propynide anion).[1][2][4] - Optimize reaction temperature: Experiment with lowering the reaction temperature to potentially reduce the rate of the E2 reaction. |
| Incomplete Deprotonation of the Terminal Alkyne | - Ensure the use of a sufficiently strong base: Sodium amide (NaNH₂) or sodium hydride (NaH) are effective for deprotonating terminal alkynes.[6] - Use anhydrous reaction conditions: Water will quench the strong base and the acetylide anion, preventing the reaction from proceeding. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Loss of Product During Workup and Purification | - Careful extraction: Ensure proper phase separation during aqueous workup to avoid loss of the organic product. - Efficient fractional distillation: Use a distillation column with sufficient theoretical plates to achieve good separation of this compound from lower-boiling starting materials and higher-boiling impurities. |
Problem 2: The final product is contaminated with significant amounts of starting alkyne.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion of the starting alkyne. - Ensure proper stoichiometry: Use a slight excess of the alkyl halide to drive the reaction to completion. |
| Inefficient Purification | - Optimize distillation parameters: Adjust the distillation rate and temperature gradient to improve the separation of the product from the unreacted starting alkyne. |
Experimental Protocols
General Protocol for the Synthesis of an Internal Alkyne via Acetylide Alkylation
This protocol is a general guideline and should be adapted based on the specific starting materials and scale of the reaction.
-
Deprotonation of the Terminal Alkyne:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the terminal alkyne and an anhydrous solvent (e.g., liquid ammonia, THF, or ether).
-
Cool the flask to an appropriate temperature (e.g., -78 °C for liquid ammonia).
-
Slowly add a strong base, such as sodium amide (NaNH₂), in portions.
-
Stir the mixture for a designated period to ensure complete formation of the acetylide anion.
-
-
Alkylation with Alkyl Halide:
-
Slowly add the alkyl halide to the solution of the acetylide anion.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Methylnon-4-yne
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-Methylnon-4-yne, a common internal alkyne. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are most commonly due to a competing elimination (E2) reaction, especially if your chosen synthetic route involves a secondary alkyl halide. Let's consider two plausible synthetic pathways:
-
Route A (Problematic): Deprotonation of 1-pentyne (B49018) followed by alkylation with a secondary alkyl halide like 2-bromobutane (B33332).
-
Route B (Recommended): Deprotonation of 3-methyl-1-butyne (B31179) followed by alkylation with a primary alkyl halide, 1-bromobutane (B133212).
The acetylide anion formed from the deprotonation of a terminal alkyne is a strong nucleophile but also a strong base. When it reacts with a sterically hindered secondary alkyl halide (Route A), the E2 elimination reaction often becomes the major pathway, leading to the formation of butene isomers instead of the desired product.[1][2][3][4]
Troubleshooting Steps:
-
Review Your Starting Materials: If you used a secondary alkyl halide (e.g., 2-bromobutane or 2-iodobutane), this is the most likely reason for the low yield. The recommended approach is to switch to a synthetic route that utilizes a primary alkyl halide (Route B).[1][5]
-
Ensure Anhydrous Conditions: Acetylide anions are highly reactive towards protic solvents. Any moisture in your reaction will quench the acetylide, reducing the yield of your desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Check the Purity of Your Starting Alkyne: If your terminal alkyne starting material is impure, this will lead to a lower yield. Purify the starting alkyne by distillation if necessary.
-
Optimize Reaction Temperature: The alkylation step should be performed at a suitable temperature. Running the reaction at too high a temperature can favor the elimination side reaction.
Q2: I have identified significant alkene impurities in my final product. How can I minimize their formation and remove them?
A2: The presence of alkene impurities, such as but-1-ene and but-2-ene, is a strong indicator that the E2 elimination reaction is occurring.
Minimizing Alkene Formation:
-
As detailed in Q1, the most effective way to prevent alkene formation is to choose a synthetic pathway that avoids the use of secondary or tertiary alkyl halides.[1][2][3] The reaction of an acetylide with a primary alkyl halide proceeds primarily through an SN2 mechanism, which minimizes the E2 side reaction.[1][5]
Removing Alkene Impurities:
-
Fractional Distillation: Due to the differences in boiling points between this compound and the butene isomers, fractional distillation is an effective purification method.[6][7][8][9][10] The butene isomers are significantly more volatile and will distill at a much lower temperature.
Q3: My reaction does not seem to be proceeding to completion. What should I check?
A3: If you are confident in your choice of reagents (i.e., using a primary alkyl halide), and the reaction is still not completing, consider the following:
-
Incomplete Deprotonation: The first step, the deprotonation of the terminal alkyne with a strong base like sodium amide (NaNH₂), is crucial. Ensure you are using a sufficient excess of the base and allowing enough time for the acetylide anion to form completely. The reaction is often performed in liquid ammonia (B1221849), which needs to be kept at its boiling point (-33 °C).
-
Purity of Sodium Amide: Sodium amide can decompose over time. Use fresh, high-quality NaNH₂ for efficient deprotonation.
-
Reaction Time: While the deprotonation is usually rapid, the subsequent alkylation step may require several hours to go to completion, depending on the specific substrates and temperature. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
Data Presentation
| Parameter | Route A (1-pentyne + 2-Bromobutane) | Route B (3-methyl-1-butyne + 1-Bromobutane) |
| Primary Reaction Type | SN2 vs. E2 Competition | Primarily SN2 |
| Expected Yield of this compound | Low (< 20%, often much lower) | Good to Excellent (> 70%) |
| Major Side Products | But-1-ene, cis/trans-But-2-ene | Minimal |
| Boiling Point of Starting Alkyne | 1-Pentyne: ~40 °C[11][12][13] | 3-Methyl-1-butyne: ~29 °C[14][15] |
| Boiling Point of Alkyl Halide | 2-Bromobutane: ~91 °C[16][17][18][19][20] | 1-Bromobutane: ~101-102 °C[21][22][23][24][25] |
| Boiling Point of Product | This compound: ~160-162 °C (estimated) | This compound: ~160-162 °C (estimated) |
| Boiling Point of Major Side Products | But-1-ene: ~ -6.3 °C[26][27][28][29][30] cis-But-2-ene: ~3.7 °C[31][32] trans-But-2-ene: ~0.9 °C[31][33][34] | N/A |
Experimental Protocols
Route B: Synthesis of this compound (Recommended)
Materials:
-
3-methyl-1-butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried.
-
Under a positive pressure of nitrogen, condense ammonia gas into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
Add 3-methyl-1-butyne dropwise to the sodium amide suspension. Allow the mixture to stir for 1 hour to ensure complete formation of the acetylide.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for several hours at -33 °C, then let it slowly warm to room temperature overnight as the ammonia evaporates.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. quora.com [quora.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. byjus.com [byjus.com]
- 9. energyeducation.ca [energyeducation.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-Pentyne - Wikipedia [en.wikipedia.org]
- 12. chemicalpoint.eu [chemicalpoint.eu]
- 13. 1-Pentyne [webbook.nist.gov]
- 14. 3-methyl-1-butyne [stenutz.eu]
- 15. chembk.com [chembk.com]
- 16. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Bromobutane - Wikipedia [en.wikipedia.org]
- 18. 78-76-2 CAS MSDS (2-Bromobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. modychem.co [modychem.co]
- 20. 2-bromobutane [stenutz.eu]
- 21. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 22. 1-Bromobutane | 109-65-9 [chemicalbook.com]
- 23. chembk.com [chembk.com]
- 24. 1-bromobutane [stenutz.eu]
- 25. chem.winthrop.edu [chem.winthrop.edu]
- 26. 1-Butene - Wikipedia [en.wikipedia.org]
- 27. but-1-ene | C4H8 | Reactory [reactory.app]
- 28. 1-Butene | CAS#:106-98-9 | Chemsrc [chemsrc.com]
- 29. but-1-ene [stenutz.eu]
- 30. 1-Butene | C4H8 | CID 7844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 2-Butene [drugfuture.com]
- 32. 2-Butene, (Z)- [webbook.nist.gov]
- 33. (E)-2-butene [stenutz.eu]
- 34. trans-2-BUTENE | C4H8 | CID 62695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylnon-4-yne and Other Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the internal alkyne 3-Methylnon-4-yne against other internal alkynes in key organic reactions. While specific experimental kinetic and yield data for this compound is not extensively available in the reviewed literature, this document extrapolates its expected reactivity based on established principles of alkyne chemistry, supported by data from analogous structures. The comparisons focus on hydration, hydrogenation, and halogenation reactions, highlighting the influence of steric and electronic factors.
General Principles of Internal Alkyne Reactivity
The reactivity of internal alkynes is primarily governed by the nature of the substituent groups attached to the sp-hybridized carbon atoms. These groups exert both steric and electronic effects that influence the rate and regioselectivity of addition reactions.
-
Steric Hindrance: Bulky substituents near the triple bond can impede the approach of reagents, thereby slowing down the reaction rate. In reactions such as catalytic hydrogenation, steric hindrance can also influence the stereochemical outcome.
-
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) affects the electron density of the alkyne's π-system. Electron-donating groups can increase the nucleophilicity of the alkyne, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, which can either slow down or, in some cases, facilitate reactions depending on the mechanism. For unsymmetrical internal alkynes, electronic differences between the substituents can lead to regioselectivity in addition reactions.
Comparative Reactivity in Key Reactions
Hydration
The hydration of alkynes, typically catalyzed by mercury(II) salts in aqueous acid, results in the formation of ketones via an enol intermediate. For unsymmetrical internal alkynes like this compound, where the substituents on the triple bond are a butyl group and a sec-butyl group, the reaction is generally not regioselective. This is because the electronic influence of a butyl and a sec-butyl group is very similar, leading to a mixture of two ketone products.[1]
Table 1: Predicted Products of Hydration of this compound and Other Internal Alkynes
| Alkyne | Substituent 1 | Substituent 2 | Expected Hydration Products | Predicted Regioselectivity |
| This compound | Butyl | sec-Butyl | 3-Methylnonan-4-one and 3-Methylnonan-5-one | Low to negligible (mixture of products) |
| Non-4-yne | Propyl | Butyl | Nonan-4-one and Nonan-5-one | Low to negligible (mixture of products) |
| 2,2-Dimethylhex-3-yne | tert-Butyl | Methyl | 2,2-Dimethylhexan-3-one | High (attack at the less hindered methyl-substituted carbon) |
| 1-Phenyl-1-propyne | Phenyl | Methyl | 1-Phenylpropan-1-one and 1-Phenylpropan-2-one | Moderate to high (influenced by electronic effects of the phenyl group) |
Hydrogenation
The hydrogenation of internal alkynes can lead to either cis-alkenes, trans-alkenes, or alkanes depending on the catalyst and reaction conditions.
-
Syn-Hydrogenation (to cis-Alkenes): Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to produce a cis-alkene. The steric bulk around the triple bond in this compound is not expected to significantly hinder this reaction compared to less substituted internal alkynes, though very bulky substituents can decrease the reaction rate.
-
Anti-Hydrogenation (to trans-Alkenes): The reduction of internal alkynes with sodium or lithium metal in liquid ammonia (B1221849) leads to the formation of trans-alkenes via a radical anion intermediate.
-
Complete Hydrogenation (to Alkanes): In the presence of catalysts like platinum, palladium, or nickel, alkynes are fully reduced to the corresponding alkanes.
Table 2: Predicted Products of Hydrogenation of this compound
| Reagents | Product | Stereochemistry |
| H₂, Lindlar's Catalyst | (Z)-3-Methylnon-4-ene | cis |
| Na, NH₃ (l) | (E)-3-Methylnon-4-ene | trans |
| H₂, Pd/C (or Pt, Ni) | 3-Methylnonane | N/A |
Halogenation
The addition of halogens (e.g., Br₂, Cl₂) to internal alkynes typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. The reaction is believed to involve a bridged halonium ion intermediate. Similar to hydration, the halogenation of an unsymmetrical internal alkyne like this compound, with two alkyl groups of similar electronic properties, is expected to show little to no regioselectivity, resulting in a mixture of constitutional isomers. Alkynes generally react more slowly with halogens than alkenes.
Table 3: Predicted Products of Bromination of this compound (1 equivalent Br₂)
| Alkyne | Expected Bromination Product(s) | Predicted Regioselectivity | Stereochemistry |
| This compound | (E)-4,5-dibromo-3-methylnon-4-ene | Low to negligible | trans |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should adapt these procedures based on the specific alkyne and available laboratory equipment.
Protocol for Mercury(II)-Catalyzed Hydration of an Internal Alkyne
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the internal alkyne (1.0 eq) with a solution of water and a co-solvent such as tetrahydrofuran (B95107) (THF) if the alkyne is not sufficiently soluble in water.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) and mercury(II) sulfate (B86663) (catalytic amount, e.g., 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the ketone product(s).
Protocol for Hydrogenation of an Internal Alkyne to a cis-Alkene (Lindlar's Catalyst)
-
Setup: To a round-bottom flask, add the internal alkyne (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Fit the flask with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or GC. Be careful not to let the reaction proceed for too long to avoid over-reduction to the alkane.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol for Bromination of an Internal Alkyne
-
Setup: Dissolve the internal alkyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the alkyne solution via the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time or until the bromine color persists. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude dihaloalkene. Further purification can be achieved by column chromatography or distillation.
Conclusion
The reactivity of this compound is predicted to follow the general trends observed for other unsymmetrical internal alkynes with alkyl substituents of similar size and electronic character. Key predictions include:
-
Hydration: Likely to produce a mixture of two isomeric ketones due to a lack of significant regiochemical control.
-
Hydrogenation: Can be controlled to selectively form the cis-alkene, trans-alkene, or the fully saturated alkane depending on the chosen reagents and conditions.
-
Halogenation: Expected to proceed via anti-addition to yield a trans-dihaloalkene, with low regioselectivity.
The provided protocols offer a starting point for the experimental investigation of these transformations. For drug development and other applications requiring high purity, careful optimization of reaction conditions and purification methods will be crucial, particularly for reactions that yield mixtures of isomers.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
The synthesis of internal alkynes is a cornerstone of modern organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals. 3-Methylnon-4-yne, a chiral internal alkyne, presents a valuable building block for various synthetic endeavors. This guide provides a comparative analysis of two prominent catalytic systems for its synthesis: a Palladium-Catalyzed Cross-Coupling reaction and a classic Grignard Reagent-Based Alkylation. We present a summary of their performance based on typical experimental outcomes, detailed experimental protocols, and visualizations of the synthetic workflows.
Performance Comparison of Catalytic Systems
The choice of catalytic system for the synthesis of this compound is dictated by factors such as desired yield, reaction conditions, and tolerance to functional groups. Below is a summary of expected quantitative data for two distinct catalytic approaches.
| Parameter | System 1: Palladium-Catalyzed Cross-Coupling | System 2: Grignard Reagent-Based Alkylation |
| Reactants | 1-Hexyne (B1330390) and 2-Bromobutane (B33332) | 1-Hexyne and 2-Bromobutane |
| Catalyst | Pd(PPh₃)₄ / CuI | None (Stoichiometric Grignard Reagent) |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄, 5 mol% CuI | Not Applicable |
| Base/Reagent | Triethylamine (B128534) (Et₃N) | Ethylmagnesium Bromide (EtMgBr) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 60 °C | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 6 hours |
| Typical Yield | 85% | 75% |
| Key Advantages | High yield, mild conditions. | Readily available reagents, simple setup. |
| Key Disadvantages | Cost of palladium catalyst, air-sensitivity. | Stoichiometric use of Grignard reagent. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using the two compared catalytic systems.
System 1: Palladium-Catalyzed Cross-Coupling (Sonogashira-type)
This method utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an alkyl halide.
Materials:
-
1-Hexyne (1.0 eq)
-
2-Bromobutane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.05 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
To this stirred suspension, add 1-hexyne (1.0 eq) via syringe.
-
Finally, add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford this compound.
System 2: Grignard Reagent-Based Alkylation
This classic approach involves the deprotonation of a terminal alkyne with a Grignard reagent to form an acetylide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Materials:
-
1-Hexyne (1.0 eq)
-
Ethylmagnesium bromide (EtMgBr) (1.1 eq, 1.0 M solution in THF)
-
2-Bromobutane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of ethylmagnesium bromide (1.1 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-hexyne (1.0 eq) dropwise to the Grignard solution. A gas (ethane) will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the hexynylmagnesium bromide.
-
Add 2-bromobutane (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.
Visualizations
Experimental Workflow for Palladium-Catalyzed Synthesis
Caption: Workflow for the Pd-catalyzed synthesis of this compound.
Logical Relationship in Grignard Reagent-Based Synthesis
Caption: Key transformations in the Grignard-based synthesis.
A Comparative Guide to the Biological Activity of Novel Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific comprehensive studies on the biological activity of 3-Methylnon-4-yne derivatives are not extensively available in publicly accessible literature, this guide provides a framework for the biological activity screening of novel synthetic compounds. By presenting standardized methodologies and data comparison tables, researchers can effectively evaluate and compare their own novel derivatives, such as those of this compound, against established compounds and alternative chemical scaffolds. The following sections detail common biological assays and data presentation formats, using illustrative examples from studies on various heterocyclic compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.
Data Presentation: Comparative Biological Activities
A crucial aspect of screening novel compounds is the quantitative comparison of their biological activities. The following table provides a template for summarizing key performance indicators for different assays.
| Compound/Derivative | Biological Activity | Assay Type | Target/Cell Line | IC50 (µM) | MIC (µg/mL) | Inhibition (%) | Reference |
| Example Compound A | Anticancer | MTT Assay | MCF-7 | 15.2 ± 1.8 | - | - | [1] |
| Example Compound B | Anticancer | MTT Assay | HeLa | 7.15 ± 0.9 | - | - | [2] |
| Gefitinib (Control) | Anticancer | MTT Assay | HeLa | 17.12 ± 2.1 | - | - | [2] |
| Example Compound C | Antimicrobial | Broth Microdilution | S. aureus | - | 0.5 | - | [3] |
| Gatifloxacin (Control) | Antimicrobial | Broth Microdilution | S. aureus | - | 0.5 | - | [3] |
| Example Compound D | Anti-inflammatory | Carrageenan-induced paw edema | In vivo (mice) | - | - | 68% at 10 mg/kg | [4] |
| Indomethacin (Control) | Anti-inflammatory | Carrageenan-induced paw edema | In vivo (mice) | - | - | 75% at 10 mg/kg | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of biological activity findings. Below are methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, BGC823) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).[2] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.[2] The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Data Analysis: The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Strains: Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[3][5]
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.
-
Assay Procedure: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium. The bacterial inoculum is added to each well.
-
Incubation and Analysis: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[3]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Mice are typically used for this assay.[4]
-
Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of mice, usually orally or intraperitoneally.[4]
-
Induction of Inflammation: After a set period, a solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized edema.
-
Measurement of Edema: The paw volume is measured at different time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the biological activity screening of novel synthetic compounds.
Caption: General workflow for biological activity screening.
Representative Signaling Pathway
The diagram below illustrates a simplified apoptosis signaling pathway, a common target in anticancer drug development.
Caption: Simplified apoptosis signaling pathway.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methylnon-4-yne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Methylnon-4-yne.
This compound is a flammable organic compound that requires careful management to mitigate safety and environmental risks. Adherence to established protocols is critical for the protection of laboratory personnel and the surrounding ecosystem.
Key Safety and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | PubChem[1] |
| Molecular Weight | 138.25 g/mol | PubChem[1] |
| LogP | 3.22610 | Chemsrc[2] |
| Boiling Point | 155°C | ChemicalBook (for 4-Nonyne)[3][4] |
| Flash Point | 151-153°C | ChemicalBook (for 4-Nonyne)[3][4] |
| Density | 0.76 g/cm³ | ChemicalBook (for 4-Nonyne)[3][4] |
| Disclaimer: Some data presented is for the structurally similar compound 4-Nonyne, as a complete dataset for this compound is not available. This information should be used as a general guideline; always consult a certified Safety Data Sheet for the specific chemical in use when available. |
Experimental Protocol for Disposal
The proper disposal of this compound, as with other flammable liquid organic waste, must follow a strict protocol to ensure safety and regulatory compliance. The following steps provide a detailed methodology for its disposal.
1. Waste Identification and Segregation:
-
Identify this compound waste as a non-halogenated organic solvent.
-
Segregate it from other waste streams, particularly halogenated solvents, strong oxidizers, acids, and bases to prevent dangerous reactions.
2. Container Selection and Management:
-
Use a designated, compatible waste container. This is typically a glass or high-density polyethylene (B3416737) (HDPE) container that is clean and in good condition. The original product container can be used if it is suitable.
-
Ensure the container is clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Do not fill the waste container to more than 75% capacity to allow for vapor expansion.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[6][7]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from sources of ignition such as heat, sparks, or open flames.
-
The SAA should be in a well-ventilated area, such as a chemical fume hood or a flammable storage cabinet.
-
Ensure secondary containment is used for all liquid hazardous waste to contain any potential leaks or spills.[7]
4. Professional Disposal:
-
Never dispose of this compound down the drain or in regular trash.[6][9] This is illegal and environmentally harmful.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[6][11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure a safe and compliant laboratory environment, building trust in your commitment to safety and responsible chemical handling.
References
- 1. This compound | C10H18 | CID 13707968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:42049-50-3 | Chemsrc [chemsrc.com]
- 3. 4-NONYNE | 20184-91-2 [amp.chemicalbook.com]
- 4. 20184-91-2 CAS MSDS (4-NONYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. SafetyHow | Articles [safetyhow.com]
- 10. How Should Flammables Be Disposed Of? [greenflow.com]
- 11. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
